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2-(Prop-2-yn-1-yloxy)acetic acid Documentation Hub

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  • Product: 2-(Prop-2-yn-1-yloxy)acetic acid
  • CAS: 98021-61-5

Core Science & Biosynthesis

Foundational

Short Chain Alkyne Linkers: A Minimalist Scaffold for Chemical Biology

This guide serves as a technical whitepaper for researchers and drug development professionals. It synthesizes chemical principles with practical, field-proven methodologies for utilizing short-chain alkyne linkers in ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and drug development professionals. It synthesizes chemical principles with practical, field-proven methodologies for utilizing short-chain alkyne linkers in chemical biology.

Executive Summary

In the architecture of chemical probes and therapeutic chimeras, the linker is often treated as a passive spacer. However, in precision chemical biology—specifically Activity-Based Protein Profiling (ABPP), metabolic labeling, and PROTAC design—the physicochemical properties of the linker are determinant. Short Chain Alkyne Linkers (SCALs) , typically defined as


 (propargyl) to 

(hexynyl) aliphatic chains terminating in an alkyne, offer a unique "minimalist" advantage. Unlike bulky PEG or peptide linkers, SCALs provide bioorthogonality with negligible steric perturbation, enabling deep active-site penetration and maintaining native-like membrane permeability.

This guide details the design principles, synthesis, and validation workflows for SCALs, providing a self-validating framework for their application in complex proteomes.

Part 1: Chemical Design Principles & Structure-Activity Relationships

The utility of SCALs rests on three pillars: Steric Silence , Rigidity , and Bioorthogonality .

Steric Silence & Permeability

Large linkers (e.g., PEG, polypeptides) often ablate the activity of small molecule probes by clashing with protein residues at the binding interface. SCALs, being hydrophobic and compact, mimic native alkyl chains found in lipids and hydrophobic amino acid side chains.

  • Propargyl (

    
    ):  The smallest bioorthogonal handle. Ideal for probing sterically demanding active sites (e.g., kinases, serine hydrolases).
    
  • Pentynyl (

    
    ):  Often preferred over propargyl for metabolic labeling to reduce metabolic instability or improve nucleophilic displacement yields during synthesis.
    
Entropic Rigidity in PROTACs

In PROTAC design, the linker determines the stability of the Ternary Complex (Target-PROTAC-E3 Ligase).[] Flexible PEG linkers incur a high entropic penalty upon binding. Short alkyne linkers introduce conformational constraint (linearity of the triple bond), pre-organizing the molecule for effective ternary complex formation and often improving degradation potency (


).
Comparative Analysis of Linker Chemistries
FeatureShort Chain Alkyne (

-

)
Polyethylene Glycol (PEG)Peptide Linkers
Steric Footprint Minimal (< 5 Å)Moderate to High (Flexible coil)High (Bulky side chains)
Hydrophobicity High (Lipophilic)Low (Hydrophilic)Variable
Cell Permeability Excellent (Passive diffusion)Good (Size dependent)Poor (Often requires transport)
Rigidity High (Linear geometry)Low (High degrees of freedom)Moderate (Secondary structure)
Primary Use ABPP, Metabolic Labeling, PROTACsSolubilization, BioconjugationCleavable prodrugs

Part 2: Experimental Workflows & Protocols

Workflow 1: Synthesis of Alkyne-Functionalized Probes

Context: Installing a pentynyl linker onto a secondary amine of a drug pharmacophore.

Reagents:

  • 4-Pentynoic acid (Linker precursor)

  • HATU (Coupling agent)

  • DIPEA (Base)

  • DMF (Solvent)

Protocol:

  • Activation: Dissolve 4-pentynoic acid (1.2 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the amine-bearing pharmacophore (1.0 eq) to the mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS for the formation of the [M+H]+ peak corresponding to the Pharmacophore-Pentynyl adduct.

  • Purification: Quench with water. Extract with EtOAc. Purify via Reverse-Phase HPLC (Water/Acetonitrile gradient).

    • Quality Control: Confirm purity >95% by HPLC. Ensure no residual copper if Cu-catalysis was used in prior steps (though this step is metal-free).

Workflow 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

Context: Labeling an alkyne-tagged proteome with a Biotin-Azide reporter.

Critical Mechanism: The reaction relies on Cu(I).[2][3][4][5][6] Since Cu(I) is unstable and cytotoxic, we generate it in situ from Cu(II) using sodium ascorbate, stabilized by a ligand (THPTA) to prevent protein precipitation and oxidation.

Reagents:

  • Lysis Buffer: PBS + 1% Triton X-100 + Protease Inhibitor Cocktail.

  • Click Reagents:

    • 
       (50 mM in water).
      
    • THPTA Ligand (100 mM in water).[2][4] Premix

      
      :THPTA 1:2 before use.
      
    • Sodium Ascorbate (100 mM in water).[2][4] Freshly prepared.

    • Biotin-Azide (10 mM in DMSO).

Step-by-Step Protocol:

  • Lysate Prep: Dilute cell lysate to 2 mg/mL in PBS. Aliquot 50 µL (100 µg protein) per reaction.

  • Probe Addition: Add the alkyne-tagged probe (or use lysate from metabolically labeled cells). If adding probe ex vivo, incubate for 1 hr at 37°C.

  • Click Reaction Assembly: Add reagents in the following exact order (vortex gently between additions):

    • Biotin-Azide: 1 µL (Final: 100 µM).

    • 
      /THPTA Premix:  2 µL (Final: 1 mM Cu). The ligand protects proteins from Cu-mediated denaturation.
      
    • Sodium Ascorbate: 2 µL (Final: 2 mM). Initiates the reaction.

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Termination: Quench by adding 4 volumes of ice-cold Methanol/Chloroform (protein precipitation) to remove excess reagents.

Part 3: Visualization of Pathways & Logic

Diagram 1: Activity-Based Protein Profiling (ABPP) Workflow

This diagram illustrates the logic flow from probe application to target identification using SCALs.

ABPP_Workflow cluster_0 Bioorthogonal Step Probe Alkyne-Probe (Small Molecule + SCAL) Proteome Live Cell Proteome Probe->Proteome Incubation Binding Covalent Binding to Active Targets Proteome->Binding Specific Recognition Lysis Cell Lysis Binding->Lysis Click CuAAC Click Reaction (+ Biotin-Azide) Lysis->Click In Situ Ligation Enrich Streptavidin Enrichment Click->Enrich Affinity Pull-down Analysis LC-MS/MS Identification Enrich->Analysis Tryptic Digestion

Caption: Figure 1: ABPP Workflow. The alkyne-probe acts as a silent warhead until the CuAAC reaction installs the affinity handle post-lysis.

Diagram 2: PROTAC Ternary Complex Logic

Visualizing how short alkyne linkers influence the spatial arrangement of the degradation complex.

PROTAC_Logic cluster_PROTAC PROTAC Molecule POI Protein of Interest (Target) Warhead Warhead POI->Warhead Binding Complex Stable Ternary Complex (Positive Cooperativity) E3 E3 Ubiquitin Ligase Ligand E3 Ligand E3->Ligand Recruitment Linker Short Alkyne Linker (Rigid Scaffold) Warhead->Linker Linker->Ligand Linker->Complex Restricted Conformation Minimizes Entropy Loss Ubiquitination Poly-Ubiquitination & Degradation Complex->Ubiquitination

Caption: Figure 2: PROTAC Design Logic. The rigid alkyne linker restricts conformational freedom, stabilizing the ternary complex required for ubiquitination.

Part 4: Troubleshooting & Optimization

Field experience dictates that "standard" protocols often fail due to subtle environmental factors.

IssueProbable CauseCorrective Action
Protein Precipitation Copper instability or high organic solvent % during Click.1. Ensure THPTA:Cu ratio is at least 2:1 (preferably 5:1). 2. Keep DMSO/Acetonitrile concentration < 20% in the final mix.
High Background Non-specific sticking of the Azide-Reporter.1. Perform a "No-Probe" control to quantify background. 2. Wash beads stringently (1% SDS, 6M Urea) post-enrichment.
Low Signal Oxidation of Ascorbate or Copper sequestration.1. Always prepare Sodium Ascorbate fresh.[3][7] 2. Add Ascorbate last to trigger the reaction. 3. Degas buffers if using low concentrations (< 1 µM).
Cell Toxicity Metabolic probe concentration too high.Titrate probe (1–50 µM). For metabolic labeling, 10–20 µM is usually sufficient for alkyne-lipids/sugars.

References

  • Speers, A. E., & Cravatt, B. F. (2004).[8] Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link

  • Rostovtsev, V. V., et al. (2002).[4][9] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[4] Angewandte Chemie International Edition. Link

  • Wurz, R. P., et al. (2018). A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Link

  • Thiele, C., et al. (2012).[9] Tracing fatty acid metabolism by click chemistry. ACS Chemical Biology. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Bioorganic & Medicinal Chemistry. Link

Sources

Exploratory

Propargyl Ether vs. Propargyl Ester Linkers: A Technical Guide to Stability, Reactivity, and Application

Executive Summary In the design of chemical probes, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), the choice between a propargyl ether and a propargyl ester linker is often treated as a t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of chemical probes, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), the choice between a propargyl ether and a propargyl ester linker is often treated as a trivial synthetic convenience. This is a critical error.

While both moieties provide the terminal alkyne required for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), they possess fundamentally different electronic and physicochemical profiles. Propargyl esters offer superior click reactivity via electronic activation but suffer from inherent hydrolytic instability and metabolic susceptibility. Propargyl ethers , conversely, provide a robust, metabolically stable scaffold essential for activity-based protein profiling (ABPP) and in vivo applications where linker integrity is paramount.

This guide dissects the mechanistic, kinetic, and practical differences between these two linkers to enable evidence-based selection in drug discovery workflows.

Chemical Structure & Electronic Properties[1]

The functional divergence between these linkers stems from the electronic influence of the atom adjacent to the propargyl group.

  • Propargyl Ester: The carbonyl group (

    
    ) is strongly electron-withdrawing. This exerts an inductive effect on the alkyne, lowering the pKa of the terminal acetylenic proton (~25).
    
  • Propargyl Ether: The oxygen atom acts as an electron donor via resonance (though still inductively withdrawing compared to carbon), resulting in a less acidic terminal proton compared to the ester.

Mechanistic Impact on CuAAC

The rate-limiting step in many CuAAC catalytic cycles is the deprotonation of the terminal alkyne to form the Copper(I)-acetylide intermediate.[1][2]

  • Kinetic Advantage: Propargyl esters (and amides) react faster than ethers because the electron-withdrawing carbonyl facilitates this deprotonation step and lowers the alkyne LUMO energy, making it a better electrophile for the copper center.

  • Stability Trade-off: The same electronic activation that accelerates CuAAC makes the ester bond susceptible to nucleophilic attack (hydrolysis).

ElectronicEffects Ester Propargyl Ester (R-CO-O-CH2-CCH) Effect_Ester Strong Electron Withdrawing (C=O) Lowers pKa of Alkyne H Ester->Effect_Ester Inductive Effect Ether Propargyl Ether (R-O-CH2-CCH) Effect_Ether Electron Donating (Resonance) Higher pKa of Alkyne H Ether->Effect_Ether Resonance Effect Reactivity CuAAC Reactivity Effect_Ester->Reactivity Accelerates (Fast) Stability Hydrolytic Stability Effect_Ester->Stability Decreases (Labile) Effect_Ether->Reactivity Baseline (Moderate) Effect_Ether->Stability Increases (Robust)

Figure 1: Mechanistic relationship between electronic structure, CuAAC kinetics, and hydrolytic stability.

Stability Profile: The Critical Differentiator

Hydrolytic Stability (Chemical)
  • Propargyl Ethers: Chemically inert under most physiological conditions (pH 4–8). They resist hydrolysis and require harsh conditions (strong acid/Lewis acids) to cleave.

  • Propargyl Esters: Susceptible to hydrolysis, particularly at pH > 7.5. In CuAAC reactions, which often employ basic buffers (TRIS, PBS pH 7.4) or additives like aminoguanidine, propargyl esters can degrade before the click reaction is complete, generating propargyl alcohol and the free acid payload.

Metabolic Stability (Enzymatic)
  • The Esterase Liability: Plasma and intracellular environments are rich in esterases (e.g., carboxylesterases). Propargyl esters are rapidly cleaved in vivo and in cell lysates.

    • Implication for ABPP: If a propargyl ester probe is used in a cell lysate, esterases may cleave the warhead from the reporter tag (alkyne) before or after labeling, leading to false negatives.

  • The P450 Oxidation Pathway: Both linkers are susceptible to oxidative metabolism by Cytochrome P450s, but ethers are generally more robust. P450s can oxidize the propargylic position, but steric bulk (branching) can mitigate this.

Quantitative Comparison Data
FeaturePropargyl EtherPropargyl Ester
Plasma Half-life (

)
> 24 hours (High)< 30 mins - 4 hours (Low)
CuAAC Rate (

)
1.0 (Baseline)1.5 – 3.0 (Faster)
pH Tolerance pH 2 – 12pH 4 – 7.5
Cell Lysate Stability HighLow (Esterase sensitive)
Primary Application ABPP, Stable BioconjugatesProdrugs, Cleavable Linkers

Decision Matrix: Selecting the Correct Linker

Do not default to the ester simply because the synthesis (ester coupling) is easier than the ether synthesis. Use this logic flow:

DecisionMatrix Start Select Linker Type Q1 Is the conjugate intended for IN VIVO or CELL LYSATE use? Start->Q1 Branch_InVivo Yes (In Vivo/Lysate) Q1->Branch_InVivo High Metabolic Stability Needed Branch_Chem No (Synthetic/In Vitro only) Q1->Branch_Chem Chemical Stability Only Q2 Do you require the linker to be CLEAVABLE? Branch_InVivo->Q2 Q3 Is the alkyne TERTIARY? Branch_Chem->Q3 Res_Ether USE PROPARGYL ETHER (Max Stability) Q2->Res_Ether No (Permanent Link) Res_Ester USE PROPARGYL ESTER (Prodrug/Cleavable) Q2->Res_Ester Yes (Intracellular Release) Q3->Res_Ester No (Primary/Secondary) Warning AVOID ESTER (Cu-induced fragmentation) Q3->Warning Yes

Figure 2: Decision logic for linker selection based on biological context and structural constraints.

Experimental Protocols

Protocol A: Comparative Plasma Stability Assay

Objective: To validate if a propargyl ester linker will survive the biological matrix before committing to a full study.

Materials:

  • Test Compound (10 mM DMSO stock)

  • Pooled Human/Mouse Plasma

  • PBS (pH 7.4)[3]

  • Internal Standard (e.g., Tolbutamide)

  • Acetonitrile (with 0.1% Formic Acid)

Workflow:

  • Preparation: Dilute plasma to 50% with PBS.

  • Spike: Add Test Compound to plasma (final conc: 1 µM). Final DMSO < 1%.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 min.

    • CRITICAL: Immediately quench each aliquot into 200 µL ice-cold Acetonitrile containing Internal Standard. This stops esterase activity instantly.

  • Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot % remaining vs. time. If

    
     min, the linker is unsuitable for systemic circulation applications.
    
Protocol B: Optimized CuAAC for Labile Esters

Objective: To perform click chemistry on a propargyl ester without hydrolyzing it.

Rationale: Standard CuAAC uses ascorbate and often basic buffers. To protect the ester, we must buffer strictly at neutral/slightly acidic pH and minimize copper exposure time.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (Avoid TRIS; primary amines can cause aminolysis of esters).

  • Ligand: THPTA or BTTAA (Stabilizes Cu(I), allowing lower catalyst loading).

  • Catalyst: CuSO4[1][4][5] · 5H2O.[4]

  • Reductant: Sodium Ascorbate (Freshly prepared).[4]

Step-by-Step:

  • Dissolve: Dissolve Alkyne-Ester and Azide in DMSO/t-BuOH (if needed for solubility).

  • Mix: Dilute into Phosphate Buffer (pH 7.0).

  • Premix Catalyst: In a separate tube, mix CuSO4 (1 eq) and THPTA (5 eq).

  • Initiate: Add Cu-Ligand complex to the reaction (Final [Cu] = 50–100 µM). Add Sodium Ascorbate (Final = 2.5 mM).

  • Monitor: React at Room Temperature for max 1 hour.

    • QC Step: Check LC-MS for the mass of the hydrolyzed product (Parent - Propargyl group).

  • Quench: Add EDTA (10 mM final) to chelate copper immediately upon completion.

Synthesis: Practical Routes

Propargyl Ether Synthesis (Williamson Ether)

This route is robust but requires strong base, compatible only with stable substrates.

  • Reagents: Alcohol substrate (

    
    ), Propargyl Bromide (80% in toluene), NaH or KOH.
    
  • Conditions: DMF or THF, 0°C to RT.

  • Note: If

    
     contains base-sensitive groups, use catalytic acid-mediated etherification (e.g., with propargyl trichloroacetimidate).
    
Propargyl Ester Synthesis (Coupling)

Mild conditions suitable for complex biomolecules.

  • Reagents: Carboxylic Acid substrate (

    
    ), Propargyl Alcohol.
    
  • Coupling Agents: EDC/NHS or DCC/DMAP.

  • Conditions: DCM or DMF, RT.

  • Purification: Silica gel chromatography. Warning: Propargyl esters can hydrolyze on acidic silica; add 1% Et3N to the eluent.

References

  • BenchChem. The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide.[1][4] (2025).[1][4][6][7]

  • National Institutes of Health (NIH). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. (PMC Article).

  • Meldal, M., & Tornøe, C. W. Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews (2008).

  • Prescher, J. A., & Bertozzi, C. R. Chemistry in living systems. Nature Chemical Biology (2005).

  • Speers, A. E., & Cravatt, B. F. Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology (2004).

Sources

Foundational

An In-depth Technical Guide to 2-(Prop-2-yn-1-yloxy)acetic acid: Properties, Safety, and Handling for Advanced Research

This technical guide provides a comprehensive overview of 2-(Prop-2-yn-1-yloxy)acetic acid, a key building block in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimera...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(Prop-2-yn-1-yloxy)acetic acid, a key building block in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed analysis of its safety data sheet (SDS), and best practices for its handling, storage, and disposal in a laboratory setting.

Chemical and Physical Properties

2-(Prop-2-yn-1-yloxy)acetic acid, with a molecular weight of 114.1 g/mol , is a bifunctional molecule featuring a terminal alkyne group and a carboxylic acid. This unique structure makes it a valuable linker in the construction of complex molecular architectures. The terminal alkyne allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid provides a handle for amide bond formation or other derivatization.

PropertyValueSource
Molecular Formula C5H6O3PubChem[2]
Molecular Weight 114.1 g/mol Sigma-Aldrich
CAS Number 98021-61-5Sigma-Aldrich
Physical Form LiquidSigma-Aldrich
Melting Point 38-40 °CSigma-Aldrich
InChI Key DZQBMVUCILXGLV-UHFFFAOYSA-NSigma-Aldrich, PubChem[2]

Hazard Identification and Safety Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(Prop-2-yn-1-yloxy)acetic acid is classified as a hazardous substance, with the signal word "Danger". The primary hazards associated with this compound are skin irritation, serious eye damage, and respiratory irritation.

Hazard Statements:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

These classifications necessitate stringent safety protocols during handling and use. The corrosive nature of the carboxylic acid moiety, combined with the potential for respiratory irritation, underscores the importance of appropriate personal protective equipment (PPE) and engineering controls.

Safe Handling and Storage Protocols

Given the hazardous nature of 2-(Prop-2-yn-1-yloxy)acetic acid, a systematic approach to its handling and storage is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Mandatory PPE for handling 2-(Prop-2-yn-1-yloxy)acetic acid.

The causality behind these choices is clear: safety goggles or a face shield are essential to prevent irreversible eye damage (H318). Chemical-resistant gloves protect against skin irritation (H315). A lab coat prevents contamination of personal clothing. Due to the risk of respiratory irritation (H335), all handling of this compound must be performed within a certified chemical fume hood.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of 2-(Prop-2-yn-1-yloxy)acetic acid and prevent hazardous reactions.

  • Storage Temperature: Room Temperature.

  • Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.

  • Incompatible Materials: Strong oxidizing agents, strong bases. The carboxylic acid functionality can react exothermically with bases. The alkyne group can be reactive towards strong oxidizing agents.

Experimental Workflow: A Self-Validating System for Safe Use

The following protocol for a typical reaction using 2-(Prop-2-yn-1-yloxy)acetic acid is designed as a self-validating system, where each step has an inherent safety check.

Reaction Setup and Execution

This workflow outlines a standard amide coupling reaction, a common application for this molecule.

Experimental_Workflow Start Start Prep 1. Preparation - Don appropriate PPE - Work in a fume hood Start->Prep End End Reagent_Prep 2. Reagent Preparation - Weigh 2-(Prop-2-yn-1-yloxy)acetic acid - Dissolve in an appropriate solvent Prep->Reagent_Prep Reaction 3. Reaction - Add coupling agents and amine - Monitor reaction progress (TLC, LC-MS) Reagent_Prep->Reaction Workup 4. Aqueous Workup - Quench reaction - Extract with an organic solvent Reaction->Workup Purification 5. Purification - Column chromatography or recrystallization Workup->Purification Characterization 6. Characterization - NMR, Mass Spectrometry Purification->Characterization Characterization->End

Caption: A typical experimental workflow for an amide coupling reaction.

Causality Behind Experimental Choices:

  • Step 1 (Preparation): The mandatory use of a fume hood mitigates the risk of inhaling vapors that can cause respiratory irritation.

  • Step 2 (Reagent Preparation): Weighing the solid (if stored below its melting point) or liquid carefully prevents spills. Dissolving in a solvent reduces the concentration and potential for localized corrosive effects.

  • Step 3 (Reaction): The choice of coupling agents and reaction conditions should be made with an understanding of their own safety profiles. Monitoring the reaction allows for timely intervention if any unexpected exotherms or side reactions occur.

  • Step 4 (Aqueous Workup): Quenching the reaction neutralizes any remaining reactive species. The extraction process should be performed carefully to avoid aerosol formation.

  • Step 5 & 6 (Purification and Characterization): These final steps ensure the desired product is obtained with high purity, which is critical for downstream applications in drug development.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

Spill_Response Spill Spill Secure_Area 1. Secure the Area - Evacuate non-essential personnel - Ensure adequate ventilation Spill->Secure_Area Contain_Spill 2. Contain the Spill - Use inert absorbent material (e.g., vermiculite, sand) Secure_Area->Contain_Spill Neutralize 3. Neutralize (if appropriate) - Use a weak base for acidic spills Contain_Spill->Neutralize Collect_Waste 4. Collect Waste - Place absorbed material in a sealed container Neutralize->Collect_Waste Decontaminate 5. Decontaminate Area - Clean the spill area with a suitable solvent Collect_Waste->Decontaminate Dispose 6. Dispose of Waste - Follow institutional guidelines for hazardous waste disposal Decontaminate->Dispose

Caption: Step-by-step spill response protocol.

Disposal Considerations

All waste containing 2-(Prop-2-yn-1-yloxy)acetic acid should be treated as hazardous chemical waste. Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not dispose of down the drain.

Conclusion

2-(Prop-2-yn-1-yloxy)acetic acid is a valuable tool for researchers in drug development and other scientific fields. Its utility, however, is matched by its potential hazards. A thorough understanding of its safety data sheet, coupled with the implementation of robust safety protocols, is essential for its safe and effective use. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound and harness its full potential in their scientific endeavors.

References

  • 2-(Prop-2-yn-1-yloxy)acetic acid . PubChem, National Center for Biotechnology Information. [Link]

  • 2-(Prop-2-en-1-yloxy)acetic acid . PubChem, National Center for Biotechnology Information. [Link]

  • 2-(Propan-2-yloxy)acetic acid . PubChem, National Center for Biotechnology Information. [Link]

  • 2-(prop-2-yn-1-yloxy)acetic acid (C5H6O3) . PubChemLite. [Link]

  • SAFETY DATA SHEET . [Link]

  • Safety Data Sheet: Acetic acid . Carl ROTH. [Link]

  • Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing . [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(Prop-2-yn-1-yloxy)acetic Acid for Researchers and Drug Development Professionals

Introduction 2-(Prop-2-yn-1-yloxy)acetic acid, also known as (2-propynyloxy)acetic acid, is a bifunctional molecule that has garnered significant interest in the field of drug discovery and development. Its structure inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Prop-2-yn-1-yloxy)acetic acid, also known as (2-propynyloxy)acetic acid, is a bifunctional molecule that has garnered significant interest in the field of drug discovery and development. Its structure incorporates a terminal alkyne group, a key functionality for "click chemistry," and a carboxylic acid handle, which allows for versatile conjugation to various molecular scaffolds. This unique combination makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it often serves as a flexible and efficient linker.

This technical guide provides a comprehensive overview of 2-(Prop-2-yn-1-yloxy)acetic acid, including a list of commercial suppliers, detailed protocols for its synthesis and purification, quality control measures, and its application in the construction of PROTACs.

Commercial Suppliers of 2-(Prop-2-yn-1-yloxy)acetic Acid

A variety of chemical suppliers offer 2-(Prop-2-yn-1-yloxy)acetic acid, typically with purities suitable for research and development purposes. When selecting a supplier, it is crucial to consider factors such as quoted purity, available analytical data (e.g., Certificate of Analysis), and lead times.

SupplierProduct Number (Example)Purity (Typical)Physical Form (Typical)CAS Number
Sigma-Aldrich ENAH3155178F≥95%Liquid or Light Yellow Solid98021-61-5
MedChemExpress HY-W026075≥95.0%Liquid (Yellow to brown)98021-61-5
Advanced ChemBlocks O2970795%Light yellow solid98021-61-5
Ambeed A3155178≥95.0%-98021-61-5
BLDpharm BD0078864297%-98021-61-5

Synthesis and Purification

The synthesis of 2-(Prop-2-yn-1-yloxy)acetic acid is most commonly achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers.[1] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Synthesis Workflow

reagents Propargyl Alcohol + Chloroacetic Acid base Strong Base (e.g., NaOH or NaH) reagents->base Deprotonation reaction Williamson Ether Synthesis (SN2 Reaction) reagents->reaction base->reaction workup Aqueous Workup & Acidification reaction->workup Quenching crude_product Crude 2-(Prop-2-yn-1-yloxy)acetic acid workup->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure 2-(Prop-2-yn-1-yloxy)acetic acid purification->final_product

Caption: General workflow for the synthesis of 2-(Prop-2-yn-1-yloxy)acetic acid.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of 2-(Prop-2-yn-1-yloxy)acetic acid from propargyl alcohol and chloroacetic acid.

Materials:

  • Propargyl alcohol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol (1.0 equivalent) in the chosen anhydrous solvent.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add a strong base (e.g., sodium hydride, 1.1 equivalents, or a concentrated solution of sodium hydroxide) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: In a separate flask, dissolve chloroacetic acid (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the alkoxide solution at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Acidification and Isolation: Carefully acidify the aqueous layers with 1M HCl to a pH of approximately 2-3. Extract the acidified aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts from the acidification step, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(Prop-2-yn-1-yloxy)acetic acid.

Detailed Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.[2][3][4][5] The choice of solvent is critical for successful recrystallization. A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Materials:

  • Crude 2-(Prop-2-yn-1-yloxy)acetic acid

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Through small-scale trials, determine a suitable solvent or solvent system. A common system for compounds of this nature is ethyl acetate/hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the more soluble solvent in a co-solvent system) until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a co-solvent system, add the less soluble solvent dropwise until the solution becomes slightly turbid, then heat until clear again before cooling.

  • Cooling: Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Quality Control and Analytical Methods

To ensure the identity and purity of the synthesized 2-(Prop-2-yn-1-yloxy)acetic acid, a combination of analytical techniques should be employed.

Analytical MethodPurposeExpected Results
¹H NMR Structural confirmation and purity assessmentPeaks corresponding to the acetylenic proton, the methylene protons adjacent to the alkyne and ether oxygen, and the methylene protons of the acetic acid moiety. Integration should be consistent with the structure.
¹³C NMR Structural confirmationSignals for the acetylenic carbons, the methylene carbons, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated molecular weight of C₅H₆O₃ (114.10 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity. The retention time is specific to the column and method used.[6][7][8]
Melting Point Purity assessmentA sharp melting point range. Broad melting ranges can indicate the presence of impurities.

Application in PROTAC Synthesis

2-(Prop-2-yn-1-yloxy)acetic acid is a valuable linker precursor in the synthesis of PROTACs. The carboxylic acid can be readily coupled to an amine-containing ligand (either for the protein of interest or the E3 ligase) via an amide bond formation reaction.

Amide Coupling Workflow

linker 2-(Prop-2-yn-1-yloxy)acetic acid reaction Amide Bond Formation linker->reaction ligand Amine-containing Ligand (POI or E3 Ligase) ligand->reaction coupling_reagent Coupling Reagent (e.g., HATU, HBTU, EDC) coupling_reagent->reaction base Base (e.g., DIPEA) base->reaction workup Aqueous Workup & Purification reaction->workup protac_intermediate Linker-Ligand Conjugate workup->protac_intermediate

Caption: General workflow for amide coupling of 2-(Prop-2-yn-1-yloxy)acetic acid.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the amide coupling of 2-(Prop-2-yn-1-yloxy)acetic acid to an amine-functionalized ligand.[9][10][11]

Materials:

  • 2-(Prop-2-yn-1-yloxy)acetic acid

  • Amine-containing ligand

  • Coupling reagent (e.g., HATU, HBTU, or EDC)

  • Base (e.g., Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF or Dichloromethane (DCM))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-(Prop-2-yn-1-yloxy)acetic acid (1.0 equivalent) and the amine-containing ligand (1.0-1.2 equivalents) in the anhydrous solvent.

  • Activation and Coupling: Add the coupling reagent (1.1-1.5 equivalents) and the base (2-3 equivalents) to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired linker-ligand conjugate.

Conclusion

2-(Prop-2-yn-1-yloxy)acetic acid is a versatile and valuable building block for chemical biology and drug discovery. Its straightforward synthesis, commercial availability, and dual functionality make it an attractive component for the construction of complex molecules, most notably PROTACs. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to confidently source, synthesize, and utilize this important chemical entity in their research endeavors.

References

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. (2025). Benchchem.
  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]

  • Amide Coupling - Biofilm Inhibitor Synthesis. (n.d.). Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing.
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry LibreTexts. Retrieved from [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.).
  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. (2015, September 23). CHEMISTRY.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • 1 H-NMR, 13 C-NMR and 2 D-NMR spectral data of compound 2. a. (n.d.).
  • 2-(2-(Prop-2-yn-1-yloxy)ethoxy)acetic acid. (n.d.). Sigma-Aldrich.
  • Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Application Note – PROTAC formation (via reductive amin
  • Application Notes: Utilizing Acid-PEG1-C2-Boc in PROTAC Synthesis. (2025). Benchchem.
  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for ... (n.d.). PMC.
  • 2-(prop-2-en-1-yloxy)acetic acid. (n.d.). SCBT.
  • 944561-45-9|2-(2-(Prop-2-yn-1-yloxy)ethoxy)acetic acid. (n.d.). BLDpharm.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Alkyne-Containing Amino Acids

Introduction: The Strategic Incorporation of Alkynes into Peptides Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, transforming it from a laborious solution-phase process into a stream...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Alkynes into Peptides

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, transforming it from a laborious solution-phase process into a streamlined and automatable methodology.[1][2] This evolution has been largely driven by the development of robust protecting group strategies, most notably the Fmoc/tBu approach, which offers milder reaction conditions compared to its predecessors.[3][4] Within this powerful synthetic framework, the site-specific incorporation of non-proteinogenic amino acids has unlocked immense potential for tailoring peptide function. Among the most versatile of these modifications is the introduction of an alkyne moiety.

The alkyne functional group is a powerful tool in the peptide chemist's arsenal due to its small size, relative stability, and, most importantly, its ability to participate in highly specific and efficient "click" chemistry reactions.[5] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example, allowing for the covalent ligation of an alkyne-containing peptide to an azide-modified molecule with exceptional fidelity, even in complex biological environments.[6][7] This bioorthogonal reactivity opens up a vast landscape of applications, from the development of targeted drug delivery systems and peptide-drug conjugates to the creation of advanced imaging probes and novel biomaterials.[8][9][10][11][12][13]

This comprehensive guide provides detailed protocols and expert insights for the successful solid-phase synthesis of peptides containing alkyne functionalities. We will delve into the critical aspects of incorporating alkyne-containing amino acids, on-resin modification via click chemistry, and the nuances of cleavage and purification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of alkyne chemistry to advance their peptide-based projects.

Core Principles: A Foundation for Success

The success of SPPS hinges on a cyclical process of deprotection, coupling, and washing, all performed on a solid support resin.[1] The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection is central to the most common SPPS strategy. The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically piperidine.[3] This orthogonality is crucial, as it allows for the selective deprotection of the N-terminus without disturbing the acid-labile protecting groups on the amino acid side chains.[]

When incorporating alkyne-containing amino acids, such as Fmoc-L-propargylglycine, the fundamental principles of Fmoc-SPPS remain the same. However, certain considerations must be taken into account to ensure high-yield and high-purity synthesis.

The SPPS Cycle for Alkyne Acid Incorporation

The workflow for incorporating an alkyne-containing amino acid is a logical extension of the standard SPPS cycle. The key is to treat the alkyne-containing amino acid like any other building block, while being mindful of potential challenges.

SPPS Cycle with Alkyne Acid Workflow for Incorporating an Alkyne-Containing Amino Acid Resin Resin with N-terminal Amine Coupling Couple Fmoc-Alkyne-AA (e.g., Fmoc-L-propargylglycine) + Coupling Reagents (HATU/DIPEA) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Fmoc_Deprotection Wash2 Wash (DMF) Fmoc_Deprotection->Wash2 Next_Cycle Proceed to Next Coupling Cycle or On-Resin Modification Wash2->Next_Cycle

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.[15]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-propargylglycine

This protocol details the manual coupling of Fmoc-L-propargylglycine onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-L-propargylglycine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[16][17]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • SPPS reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling and Deprotection:

    • If starting from a dry resin, swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.

    • Drain the DMF.

    • To deprotect the N-terminal Fmoc group, add the 20% piperidine in DMF solution to the resin.

    • Agitate the resin slurry with an inert gas for 20 minutes at room temperature.[1]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1-minute washes).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-L-propargylglycine (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly. The solution should change color, indicating activation.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture with an inert gas for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines.[15] A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the coupling time for another hour or perform a double coupling with a fresh batch of activated amino acid.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin sequentially with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to the alkyne-functionalized peptide while it is still attached to the solid support.

Materials:

  • Alkyne-functionalized peptide-resin

  • Azide-containing molecule of interest (e.g., a fluorescent dye, PEG linker, or small molecule drug)

  • Copper(I) Bromide (CuBr) or Copper(II) Sulfate (CuSO4) with a reducing agent

  • Sodium Ascorbate (if using CuSO4)

  • 2,6-Lutidine

  • DIPEA

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Isopropanol

Procedure:

  • Resin Preparation:

    • Swell the alkyne-functionalized peptide-resin in DCM for 10 minutes.[18]

  • Reaction Cocktail Preparation:

    • In a separate vial, bubble nitrogen gas through DMSO for at least 10 minutes to deoxygenate the solvent.[18]

    • Dissolve CuBr (1 equivalent based on resin loading) completely in the deoxygenated DMSO.[18]

  • On-Resin Click Reaction:

    • Drain the DCM from the resin.

    • Add the CuBr/DMSO solution to the resin.

    • Add the azide-containing molecule (1.5-3 equivalents).

    • Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents).[18]

    • Purge the reaction vessel with nitrogen for 5 minutes, then seal it.[18]

    • Gently agitate the reaction mixture at room temperature for 16-18 hours.[18]

  • Washing:

    • Filter the reaction solution from the resin.

    • Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v, 3 times), DMF (3 times), and DCM (3 times).[18]

    • Dry the resin under vacuum.

The peptide is now functionalized with the azide-containing molecule and can be cleaved from the resin.

Protocol 3: Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. The alkyne group itself is stable to standard TFA cleavage conditions.

Cleavage Cocktail Selection:

Peptide CompositionRecommended CocktailFormulation (v/v/v/v)Rationale
No sensitive residuesReagent BTFA / Phenol / Water / TIPS (88:5:5:2)A general-purpose, "odorless" cocktail suitable for most peptides. TIPS scavenges trityl cations.[19]
Contains Cys, Met, Trp, TyrReagent KTFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust cocktail for peptides with multiple sensitive residues. EDT and thioanisole are effective scavengers.[19][20]
Contains Arg(Pbf) and TrpStandard TFA CocktailTFA / TIS / H₂O (95:2.5:2.5)A widely used cocktail. TIS is a good scavenger for the protecting groups used.

Procedure:

  • Resin Preparation:

    • Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction:

    • Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).[19]

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation:

    • Filter the cleavage mixture away from the resin beads.

    • Collect the filtrate in a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Allow the crude peptide to air dry briefly before dissolving it in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[21]

Causality and Scientific Rationale

Coupling Reagents for Alkyne Amino Acids

Alkyne-containing amino acids, such as propargylglycine, can present a moderate degree of steric hindrance. Therefore, the choice of coupling reagent is crucial for achieving high coupling efficiency.

  • Aminium/Uronium Salts (HATU, HBTU, HCTU): These are highly effective coupling reagents that form reactive OAt or OBt esters in situ.[17] HATU is often preferred due to its superior reactivity, which can overcome the steric hindrance of some non-proteinogenic amino acids and minimize racemization.[16][22][23]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly efficient and are particularly useful for difficult couplings, including those involving N-methylated amino acids.[16][17]

  • Carbodiimides (DIC, DCC): While economical, carbodiimides used alone can lead to side reactions and racemization. They are almost always used in conjunction with an additive like HOBt or OxymaPure to form a more stable and reactive active ester, thereby suppressing side reactions.[24]

For routine incorporation of alkyne acids, HATU or HBTU in the presence of a non-nucleophilic base like DIPEA provides a robust and reliable method.

On-Resin vs. Solution-Phase Click Chemistry

Performing the CuAAC reaction on the resin-bound peptide offers several advantages over solution-phase conjugation:

  • Simplified Purification: Excess reagents and byproducts of the click reaction can be easily washed away from the resin-bound product, simplifying the final purification process.

  • Protection of the Peptide: The resin acts as a protecting group for the C-terminus, and side-chain protecting groups are still in place, preventing unwanted side reactions with the click reagents.

  • Driving Equilibrium: The use of a large excess of the azide-containing molecule is feasible, which can drive the reaction to completion.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling of Alkyne Acid - Steric hindrance - Peptide aggregation on the resin - Inefficient coupling reagents- Use a more potent coupling reagent like HATU or COMU.[15] - Perform a double coupling.[25] - Increase the concentration of the amino acid and coupling reagent.[25] - Consider synthesizing at an elevated temperature to disrupt aggregation.[15]
Low Yield of Click Product - Oxidation of Cu(I) to inactive Cu(II) - Poor solubility of reagents - Inefficient catalyst- Ensure all solvents are thoroughly deoxygenated. - Use a stabilizing ligand for Cu(I), such as TBTA or THPTA.[7] - Use DMSO as a solvent to improve the solubility of all components.
Side Reactions During Cleavage - Alkylation of sensitive residues (Trp, Cys, Met) by carbocations from protecting groups.- Use a cleavage cocktail with appropriate scavengers (e.g., TIS, EDT, thioanisole).[19][20] - The alkyne group is generally stable, but ensure scavengers are compatible with other residues.
Difficulty in Purification - Presence of closely eluting impurities (deletion sequences, byproducts). - Poor solubility of the crude peptide.- Optimize HPLC gradient and column chemistry.[21][26] - Ensure complete coupling at each step to minimize deletion sequences.

Characterization and Analysis

After synthesis and purification, it is essential to thoroughly characterize the alkyne-modified peptide to confirm its identity and purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the final peptide product. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[21][26]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide, verifying the successful incorporation of the alkyne amino acid and any subsequent modifications.[27]

Conclusion

The incorporation of alkyne-containing amino acids into peptides via SPPS is a powerful strategy for creating versatile molecular tools for a wide range of applications in research and drug development. By understanding the fundamental principles of SPPS, selecting the appropriate reagents and reaction conditions, and employing robust analytical techniques, researchers can confidently synthesize high-quality alkyne-modified peptides. The protocols and insights provided in this guide serve as a foundation for the successful implementation of this transformative technology.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1300 - Click Cyclization on Resin. [Link]

  • Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Liu, J., et al. (2012). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. Proceedings of the National Academy of Sciences. [Link]

  • Fields, G. B. (2001). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • Finn, M. G., et al. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Combinatorial Science. [Link]

  • Beatty, K. E., et al. (2005). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. ChemBioChem. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Punna, S., et al. (2005). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition. [Link]

  • Luxembourg Bio Technologies. Coupling Reagents. [Link]

  • DeGraw, A. J., et al. (2013). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology. [Link]

  • Bio-Synthesis. (2025, June 30). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

  • Kaur, H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Carpino, L. A., et al. (1995). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition in English. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Li, Y., et al. (2024). Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Frontiers in Immunology. [Link]

  • Waser, J., et al. (2025, August 29). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research. [Link]

  • Pourceau, G., et al. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry. [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]

  • MoBiTec. Fmoc-L-propargylglycine. [Link]

  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Agilent. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • D'Aniello, S., et al. (2021). Targeting Peptides: The New Generation of Targeted Drug Delivery Systems. Pharmaceutics. [Link]

  • Agilent. Keys for enabling optimum peptide CharaCterizations. [Link]

  • Sharma, G., et al. (2022). Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB). Pharmaceutics. [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

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Application

Technical Guide: Harnessing 2-(Prop-2-yn-1-yloxy)acetic acid NHS ester for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals Introduction: Precision Engineering of Biomolecules In the landscape of bioconjugation, the ability to introduce specific chemical handles onto biomolecules...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision Engineering of Biomolecules

In the landscape of bioconjugation, the ability to introduce specific chemical handles onto biomolecules is paramount for advancing research, diagnostics, and therapeutics. The 2-(Prop-2-yn-1-yloxy)acetic acid N-hydroxysuccinimide (NHS) ester is a versatile reagent designed for this purpose, enabling the covalent attachment of a terminal alkyne group to proteins, antibodies, oligonucleotides, and other amine-containing molecules.[1][2] This terminal alkyne serves as a bioorthogonal reactive partner for azide-containing molecules in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[3] This two-step strategy allows for the precise and efficient labeling of biomolecules with a wide array of functionalities, including fluorescent dyes, quenchers, and other reporter groups.[2][4]

This guide provides a comprehensive overview of the activation and application of 2-(Prop-2-yn-1-yloxy)acetic acid NHS ester, detailing the underlying chemical principles, a step-by-step protocol, and methods for purification and characterization of the resulting conjugates.

The Chemistry of Amine Acylation with NHS Esters

The core of this bioconjugation strategy lies in the reaction between the NHS ester and a primary amine. This is a nucleophilic acyl substitution reaction where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[5] This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.[5]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to the formation of an unreactive carboxylic acid.[6] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the pH of the reaction medium.[6]

Key Reaction Parameters

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester stability. At lower pH, amines are protonated and non-nucleophilic. At higher pH, hydrolysis of the NHS ester is rapid.[2][7]
Temperature 4°C to Room TemperatureLower temperatures can be used to slow down hydrolysis and for sensitive biomolecules.
Molar Excess of NHS Ester 10- to 20-foldA molar excess drives the reaction towards completion, compensating for any hydrolysis of the NHS ester.
Solvent DMSO or DMFUsed to dissolve the often water-insoluble NHS ester before addition to the aqueous reaction buffer.[3][5]
Buffer Phosphate-buffered saline (PBS), Sodium Bicarbonate, HEPESMust be free of primary amines (e.g., Tris, Glycine) which would compete with the target molecule.[3]

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Reagent_Prep Dissolve NHS Ester in DMSO/DMF Reaction Add NHS Ester Solution to Biomolecule Reagent_Prep->Reaction Biomolecule_Prep Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) Biomolecule_Prep->Reaction Incubation Incubate (RT or 4°C) Reaction->Incubation Quench Quench Reaction (Optional) Incubation->Quench Purification Remove Excess Reagent (Dialysis / SEC) Quench->Purification Characterization Characterize Conjugate (Mass Spectrometry) Purification->Characterization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Alkyne Carboxylic Acids

Welcome to the technical support center for the purification of polar alkyne carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar alkyne carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique molecules. The combination of a polar carboxylic acid and a reactive alkyne functional group presents a distinct set of purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to empower you to overcome these challenges and achieve high-purity compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of polar alkyne carboxylic acids in a question-and-answer format.

Issue 1: My polar alkyne carboxylic acid shows poor or no retention on a standard C18 reversed-phase column.

  • Question: I'm injecting my sample, and it's eluting in the void volume of my C18 column. How can I improve retention?

  • Answer: This is a common problem when dealing with highly polar molecules on nonpolar stationary phases like C18. The polar carboxylic acid group has minimal interaction with the hydrophobic C18 chains. Here are several strategies to address this:

    • Employ a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified with polar functional groups, which increases their affinity for polar analytes and improves retention in highly aqueous mobile phases.

    • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. In HILIC, your polar alkyne carboxylic acid will be more retained.[1]

    • Consider Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column. This allows for the retention of both polar and nonpolar compounds and offers greater flexibility in method development by adjusting mobile phase pH, ionic strength, and organic solvent content.[1][2][3][4][5]

Issue 2: My alkyne-containing compound appears to be degrading on the silica gel column during normal-phase chromatography.

  • Question: I'm seeing multiple spots on my TLC plate after running a column, and I suspect my compound is decomposing on the acidic silica gel. What can I do?

  • Answer: Silica gel is acidic and can promote the degradation of sensitive compounds, including some alkynes. Here are some effective troubleshooting steps:

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is commonly done by preparing a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (1-2%) or ammonia, before packing the column.[6]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (which can be basic or neutral) or a bonded-phase silica gel (e.g., diol or amino-functionalized).[6]

    • Protect the Carboxylic Acid Group: The carboxylic acid itself can sometimes contribute to instability on silica. Temporarily protecting it as an ester (e.g., methyl or benzyl ester) can make the molecule less polar and more stable during chromatography. The protecting group can then be removed after purification.[7][8][9][10][11]

Issue 3: I am struggling to separate my terminal alkyne carboxylic acid from a structurally similar impurity.

  • Question: My product and a byproduct have very similar polarities, and I can't get baseline separation with standard chromatography. Are there any specialized techniques I can use?

  • Answer: For challenging separations involving alkynes, you can exploit the unique reactivity of the triple bond:

    • Argentation Chromatography (Silver Nitrate Impregnated Silica Gel): This technique is highly effective for separating compounds based on their degree of unsaturation. Silver ions form reversible complexes with the π-bonds of alkynes. You can prepare silver nitrate-impregnated silica gel for your column. The alkyne will be retained more strongly than saturated analogs, allowing for separation.[12]

    • Solid-Phase Extraction (SPE) with Silver Ions: For terminal alkynes, you can use an SPE cartridge containing a solid support with immobilized silver ions. The terminal alkyne will react to form a silver acetylide and be captured on the column. After washing away impurities, the desired compound can be eluted by treating the column with a reagent that displaces the silver, such as a solution containing halide ions or a strong acid.[13]

Issue 4: My polar alkyne carboxylic acid is a solid, but I'm having difficulty finding a suitable solvent for recrystallization.

  • Question: My compound is either too soluble in polar solvents or insoluble in nonpolar solvents, making single-solvent recrystallization impossible. What should I try?

  • Answer: Finding the right solvent system for recrystallization can be challenging for polar compounds. Here are some approaches:

    • Two-Solvent System: This is a powerful technique when a single solvent isn't effective. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Gentle heating to redissolve the precipitate, followed by slow cooling, can yield high-quality crystals. Common solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, and acetone/hexane.[12][14][15]

    • Low-Temperature Recrystallization: If your compound is an oil at room temperature, you may need to work at sub-ambient temperatures. This involves dissolving your compound in a suitable solvent at room temperature or slightly above and then cooling the solution to 0°C, -20°C, or even -78°C to induce crystallization.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to start with for purifying a new polar alkyne carboxylic acid?

A1: A good starting point is to first assess the compound's stability on silica gel using a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains on the diagonal, your compound is likely stable. If you see new spots, it's degrading.

  • If stable on silica: Normal-phase flash chromatography on silica gel can be attempted. You may need to use a polar solvent system, potentially with a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce streaking.[16]

  • If unstable on silica or very polar: Reversed-phase chromatography on a C18 column is a good next step. If retention is poor, move to a more polar column (polar-embedded) or switch to HILIC.[1]

Q2: When should I consider using a protecting group for my carboxylic acid?

A2: Protecting the carboxylic acid as an ester can be beneficial in several scenarios:[7][8][9][10][11]

  • When the compound is unstable on silica gel.

  • To reduce the polarity of the molecule, which can improve its solubility in less polar solvents and its behavior in normal-phase chromatography.

  • To prevent the carboxylic acid from interfering with other desired reactions in a multi-step synthesis.

Common protecting groups for carboxylic acids include methyl, ethyl, and benzyl esters. The choice of protecting group will depend on the stability of your molecule to the deprotection conditions.

Q3: How can I efficiently remove a polar aprotic solvent like DMF or DMSO before purification?

A3: Removing high-boiling polar aprotic solvents is a frequent challenge. A standard aqueous workup can be inefficient. A more effective method is a multi-step liquid-liquid extraction:

  • Dilute the reaction mixture with a large volume of water.

  • Extract the aqueous layer multiple times with a less polar organic solvent (e.g., ethyl acetate or dichloromethane). Your product should move to the organic layer.

  • Wash the combined organic layers multiple times with water or brine to gradually remove the residual polar solvent.

Q4: Can I use solid-phase extraction (SPE) for the purification of polar alkyne carboxylic acids?

A4: Yes, SPE can be a very effective tool for cleanup and purification. For carboxylic acids, you can use an anion exchange SPE cartridge. The negatively charged carboxylate will bind to the positively charged stationary phase. After washing away neutral and basic impurities, you can elute your compound by using a solvent that disrupts the ionic interaction (e.g., a buffer with a low pH or a high salt concentration).[17][18][19][20]

Detailed Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica Gel

This protocol is for purifying polar alkyne carboxylic acids that are sensitive to acidic silica gel.

  • Preparation of Deactivated Silica Gel:

    • In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

    • Stir the slurry gently for 15-20 minutes.

  • Column Packing:

    • Pack your chromatography column with the deactivated silica gel slurry as you normally would.

    • Flush the packed column with 2-3 column volumes of your starting eluent to remove excess triethylamine.

  • Sample Loading:

    • Dissolve your crude polar alkyne carboxylic acid in a minimal amount of the starting eluent. If solubility is low, you can use a slightly stronger solvent and adsorb the sample onto a small amount of deactivated silica gel (dry loading).

  • Elution and Fraction Collection:

    • Begin elution with your determined solvent system, gradually increasing the polarity as needed.

    • Collect fractions and analyze them by TLC to identify the pure product.

Protocol 2: Recrystallization using a Two-Solvent System

This protocol is for purifying solid polar alkyne carboxylic acids that are difficult to recrystallize from a single solvent.

  • Solvent Selection:

    • Identify a "good" solvent in which your compound is highly soluble when hot.

    • Identify a "poor" solvent in which your compound is sparingly soluble, even when hot. The two solvents must be miscible.

  • Dissolution:

    • Place your crude solid in an Erlenmeyer flask with a stir bar.

    • Heat the "good" solvent to its boiling point and add the minimum amount required to completely dissolve your compound with stirring.

  • Inducing Crystallization:

    • While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this time.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold "poor" solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Visual Workflows
Method Selection for Purification of Polar Alkyne Carboxylic Acids

MethodSelection start Crude Polar Alkyne Carboxylic Acid stability_check Assess Stability on Silica Gel (2D TLC) start->stability_check spe Specialized Technique: Anion Exchange SPE or Argentation Chromatography start->spe For specific separation challenges stable Compound is Stable stability_check->stable No Degradation unstable Compound is Unstable stability_check->unstable Degradation Observed normal_phase Normal-Phase Chromatography (Silica Gel) stable->normal_phase deactivated_silica Normal-Phase on Deactivated Silica/Alumina unstable->deactivated_silica reversed_phase Reversed-Phase Chromatography (C18) unstable->reversed_phase retention_check Adequate Retention? normal_phase->retention_check deactivated_silica->retention_check reversed_phase->retention_check good_retention Yes retention_check->good_retention poor_retention No retention_check->poor_retention end Pure Compound good_retention->end hilic HILIC poor_retention->hilic mmc Mixed-Mode Chromatography poor_retention->mmc hilic->end mmc->end spe->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Co-elution in Column Chromatography

CoElutionTroubleshooting start Co-eluting Impurity Observed optimize_gradient Optimize Gradient Slope (Make it Shallower) start->optimize_gradient change_solvent Change Mobile Phase Selectivity (e.g., DCM to EtOAc) start->change_solvent change_stationary Change Stationary Phase (e.g., Silica to Alumina or Diol) start->change_stationary check_resolution Resolution Improved? optimize_gradient->check_resolution change_solvent->check_resolution change_stationary->check_resolution yes Yes check_resolution->yes no No check_resolution->no end Pure Compound yes->end consider_alt Consider Alternative Technique (e.g., Recrystallization, Prep-HPLC) no->consider_alt consider_alt->end

Caption: Troubleshooting co-elution in column chromatography.

References

Sources

Optimization

Minimizing side reactions during HATU activation of alkyne acids

The following guide is designed as a specialized technical support module for researchers encountering difficulties with HATU-mediated coupling of alkynoic acids. Topic: Minimizing Side Reactions & Optimizing Yields Audi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support module for researchers encountering difficulties with HATU-mediated coupling of alkynoic acids.

Topic: Minimizing Side Reactions & Optimizing Yields Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

Executive Summary & Mechanistic Insight[1][2][3]

The Core Problem: Coupling alkynoic acids (e.g., propiolic acid, 2-butynoic acid) using HATU is deceptively difficult.[1] Unlike standard amino acids, alkynoic acids possess an


-unsaturated system (the triple bond) conjugated to the carbonyl.[1] This makes them potent Michael acceptors .[1]

When you activate an alkyne acid with HATU in the presence of a base (DIPEA/NMM), you create a highly electrophilic species (the OAt-active ester).[1][2] While this ester reacts with your amine to form the amide, the triple bond is simultaneously vulnerable to nucleophilic attack from:

  • The Amine Component: Leading to hydroamination (Michael addition).[1]

  • The Coupling Additive (HOAt): Released from HATU, HOAt can add across the triple bond.[1]

  • The Base: Can trigger polymerization or isomerization (alkyne

    
     allene).[1]
    

The "Black Tar" Phenomenon: Users often report the reaction mixture turning dark brown or black. This is typically due to base-catalyzed oligomerization of the activated alkyne or decomposition of the HOAt-adducts.[1]

Interactive Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned black/tarry within minutes."

Diagnosis: Base-catalyzed polymerization or decomposition.[1] Root Cause: High local concentration of base (DIPEA) relative to the activated alkyne, or high temperature.[1] Alkynoic active esters are thermally unstable.[1] Solution:

  • Temperature Control: ALWAYS start the activation at 0 °C . Only warm to room temperature (RT) after the amine is added.[1]

  • Base Management: Do not dump the base.[1] Add DIPEA dropwise as a dilute solution.[1]

  • Switch Base: If DIPEA causes immediate darkening, switch to 2,4,6-Collidine (Sym-collidine).[1] It is a weaker, non-nucleophilic base that often suppresses polymerization in sensitive couplings.[1]

Issue 2: "LCMS shows the product mass +136 Da (or +135)."

Diagnosis: HOAt Adduct Formation.[1][3] Root Cause: The HOAt (1-Hydroxy-7-azabenzotriazole) released during HATU activation has acted as a nucleophile and attacked the triple bond of your alkyne.[1] Mechanism:


Solution: 
  • Reduce Activation Time: Do not pre-activate for 15-30 minutes. Pre-activation accumulates free HOAt while the amine is absent.[1]

  • "Simultaneous" Addition: Add the HATU to a mixture of Acid + Amine + Base at 0 °C. This forces the amine to compete immediately with the HOAt for the active ester.[1]

  • Alternative Reagent: If this persists, HATU is unsuitable.[1] Switch to T3P (Propylphosphonic anhydride) , which does not release a nucleophilic additive like HOAt/HOBt.[1]

Issue 3: "LCMS shows the product mass +99 Da."

Diagnosis: Guanidinylation of the amine.[4] Root Cause: The amine reacted directly with HATU (the uronium carbon) instead of the activated acid.[1] This happens if the acid activation is too slow or if HATU is in excess.[1] Solution:

  • Stoichiometry Check: Ensure HATU is limiting (0.95 - 1.0 eq) relative to the acid.

  • Order of Addition: Ensure the Acid and Base are mixed before adding HATU, or ensure the Acid is fully dissolved. (Note: This contradicts the "Simultaneous Addition" advice in Issue 2, creating a trade-off. See the Optimized SOP below for the balance).

Issue 4: "NMR shows alkene signals instead of alkyne signals."

Diagnosis: Michael Addition (Hydroamination) or Isomerization.[1] Root Cause: The amine attacked the


-carbon of the triple bond.[1]
Solution: 
  • Solvent Switch: DMF promotes nucleophilic attacks.[1] Switching to DCM (Dichloromethane) or THF can reduce the rate of Michael addition relative to acylation.[1]

  • Sterics: If the amine is unhindered (e.g., propylamine), this side reaction is dominant.[1] Use a bulky base and keep the temperature low.

Visualizing the Failure Modes

The following diagram illustrates the competing pathways when activating propiolic acid with HATU.

HATU_Alkyne_Pathways Start Alkyne Acid (R-C≡C-COOH) HATU HATU + Base Start->HATU ActiveEster Active Ester (R-C≡C-CO-OAt) Start->ActiveEster Activation (Fast) HOAt Free HOAt (Nucleophile) ActiveEster->HOAt Releases Side_Michael Michael Adduct (Amine adds to Triple Bond) ActiveEster->Side_Michael Amine Attacks Triple Bond Product Desired Amide (R-C≡C-CO-NH-R') ActiveEster->Product Amine Attack (Desired Path) Side_HOAt HOAt Adduct (Mass +136) HOAt->Side_HOAt Attacks Triple Bond (Slow, Base cat.) Side_Guan Guanidine Adduct (Mass +99) Amine Amine (R'-NH2) Amine->Side_Guan Direct Attack on HATU (If Activation Stalls)

Figure 1: Competing reaction pathways during HATU activation of alkynoic acids. Red paths indicate side reactions.

Optimized Standard Operating Procedure (SOP)

This protocol balances the risk of guanidinylation (caused by slow activation) against the risk of Michael addition (caused by excess base/time).[1]

Reagents:

  • Acid: 1.0 equiv (e.g., Propiolic acid)[1]

  • Amine: 1.0 - 1.1 equiv

  • HATU: 0.95 - 1.0 equiv (Strictly limiting to prevent guanidinylation)[1]

  • Base: DIPEA (2.0 - 2.5 equiv) or 2,4,6-Collidine (for highly sensitive substrates)[1]

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: Dissolve the Alkyne Acid (1.0 eq) and HATU (0.95 eq) in anhydrous DMF/DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition (The Critical Step):

    • Add the Base (1.0 eq only) dropwise to the cold acid/HATU mixture.

    • Stir for exactly 1-2 minutes. (Do not wait 15-30 mins; minimize the time the active ester sits with free HOAt).

  • Amine Addition:

    • Immediately add the Amine (1.1 eq) mixed with the remaining Base (1.0 - 1.5 eq).[1]

    • Keep the reaction at 0 °C for at least 30 minutes.

  • Monitoring:

    • Check LCMS at 30 mins. If the active ester is consumed, quench immediately.

    • Do not let the reaction stir overnight unless necessary.[1]

  • Workup:

    • Dilute with EtOAc, wash with 0.5 M HCl (or citric acid) immediately to remove residual base and stop any ongoing Michael additions.[1]

    • Note: Avoid highly basic washes (strong NaOH) which can degrade the alkyne amide.[1]

Comparative Data: Coupling Reagents for Alkynes

If HATU continues to fail, use this selection matrix to choose an alternative.

ReagentActivation SpeciesRisk: HOAt/OBt AdditionRisk: GuanidinylationRecommended For
HATU OAt EsterHigh (Releases HOAt)ModerateDifficult couplings (steric bulk)
T3P Mixed AnhydrideNone (No additive)NoneSensitive Alkynes (Best Choice)
EDC/HCl O-AcylisoureaLow (unless HOBt added)LowSimple couplings, water tolerance
Ghosez's Rgt Acid ChlorideNoneNoneVery acid-sensitive substrates

References

  • Carpino, L. A. (1993).[1][3][5] 1-Hydroxy-7-azabenzotriazole.[1][3][5] An efficient peptide coupling additive.[1][2][3][6][7] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

  • Ryadnov, M. G., et al. (2005).[1] Tandem amide coupling and hydroamination: unexpected benzotriazole oxide addition to the propiolic acid triple bond. New Journal of Chemistry, 29, 1243-1246.[1] Link

    • Key Citation: Documents the specific side reaction of benzotriazole oxides (like HOAt/HOBt) adding to propiolic acid triple bonds.
  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of amide bond formation. Arkivoc, 2010(8), 189-250.[1] Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-(Prop-2-yn-1-yloxy)acetic Acid

For the discerning researcher in drug development and chemical synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this a...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and chemical synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(prop-2-yn-1-yloxy)acetic acid, a bifunctional molecule of interest in various synthetic applications. We will dissect the expected spectral features, compare them with related structures, and provide the foundational knowledge for confident spectral interpretation.

The Structural Landscape of 2-(Prop-2-yn-1-yloxy)acetic Acid

Before delving into the spectral data, let us first visualize the molecule . 2-(prop-2-yn-1-yloxy)acetic acid possesses three key functional groups that will dictate its 1H NMR spectrum: a terminal alkyne, an ether linkage, and a carboxylic acid. Each of these moieties imparts a distinct electronic environment to the neighboring protons, leading to a unique and predictable NMR fingerprint.

Caption: Workflow for 1H NMR Spectrum Acquisition and Processing.

Conclusion

The 1H NMR spectrum of 2-(prop-2-yn-1-yloxy)acetic acid is a clear illustration of how fundamental NMR principles can be applied to elucidate molecular structure. By understanding the influence of the alkyne, ether, and carboxylic acid functionalities on proton chemical shifts and coupling patterns, researchers can confidently identify this molecule and distinguish it from related compounds. The comparative data from similar structures further reinforces the predicted spectral features, providing a robust framework for analysis. This guide serves as a valuable resource for any scientist engaged in the synthesis and characterization of novel chemical entities.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • ACD/Labs. 1H Nuclear Magnetic Resonance (NMR) Chemical Shifts. [Link]

  • The Organic Chemistry Tutor. H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. YouTube. [Link]

  • Reich, H. J. 1H NMR Spectroscopy. University of Wisconsin. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • SpectraBase. Acetic acid, ammonium salt - Optional[1H NMR] - Chemical Shifts. [Link]

  • OpenOChem Learn. Alkynes. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ResearchGate. (A) Sections of 1 H NMR spectra (500 MHz, acetic acid-d6/D 2 O = 1:1)... [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

  • JoVE. Video: ¹H NMR: Long-Range Coupling. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of New Compounds. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • The Duke NMR Center. Coupling constants. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics 2010, 29 (9), 2176–2179. [Link]

  • PubChem. 2-(Prop-2-en-1-yloxy)acetic acid. [Link]

Comparative

Technical Guide: Mass Spectrometry Fragmentation of Propargyl Ether Acids

Topic: Mass Spectrometry Fragmentation Pattern of Propargyl Ether Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Application Contex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Propargyl Ether Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

Propargyl ether acids are a specialized class of heterobifunctional linkers often used in bio-orthogonal chemistry ("click" chemistry) and as metabolic probes. Their structural duality—containing a terminal alkyne (propargyl group) and a carboxylic acid—presents unique challenges and opportunities in mass spectrometry (MS).

This guide provides a mechanistic analysis of their fragmentation patterns, comparing ionization modes (ESI+ vs. ESI-) and structural analogues. It is designed to help analysts distinguish these moieties in complex matrices, such as drug-metabolite mixtures or proteomic digests.

Comparative Analysis: Ionization & Fragmentation Modes

The detection and structural elucidation of propargyl ether acids depend heavily on the selected ionization polarity. The following table summarizes the performance differences between Negative and Positive Electrospray Ionization (ESI).

Table 1: Ionization Mode Performance Comparison
FeatureESI Negative Mode (ESI-) ESI Positive Mode (ESI+)
Primary Ion Species

(Deprotonated)

,

,

Sensitivity High (Preferred for free acids)Moderate (Often requires adduct formation)
Fragmentation Energy Lower collision energies (CE) often sufficientHigher CE required for stable adducts
Key Neutral Losses

(44 Da),

(40 Da)

(18 Da),

(46 Da)
Background Noise Generally lower (Chemical noise is less frequent)Higher (Solvent clusters/contaminants)
Recommendation Primary Choice for quantitation & IDSecondary Choice for confirmation

Mechanistic Fragmentation Pathways[2][3]

To understand the fragmentation, we utilize 2-(prop-2-yn-1-yloxy)acetic acid (


) as the model compound. The fragmentation is governed by two competing charge sites: the carboxylate (in ESI-) and the ether oxygen.
Negative Mode (ESI-) Mechanisms

In negative mode, the precursor is the carboxylate anion


.
  • Decarboxylation (Path A): The most thermodynamically favored pathway is the loss of

    
     (44 Da). This is a charge-driven fragmentation initiated by the carboxylate.
    
    • Transition:

      
      .
      
    • Mechanism:[1] The negative charge on the oxygen facilitates the cleavage of the

      
       bond adjacent to the carbonyl.
      
  • Propargylic Ether Cleavage (Path B): Following or competing with decarboxylation, the ether bond cleaves.

    • Neutral Loss: Loss of propyne/allene (

      
      , 40 Da).
      
    • Mechanism:[1] The ether oxygen retains the charge (forming an alkoxide), expelling the neutral alkyne. This is specific to propargyl ethers due to the stability of the leaving group.

Positive Mode (ESI+) Mechanisms

In positive mode, the protonation likely occurs on the ether oxygen or the carbonyl oxygen.

  • Water Loss: Typical of carboxylic acids, losing 18 Da (

    
    ) to form an acylium ion.
    
  • McLafferty-Type Rearrangement: If the alkyl chain is sufficiently long, the carbonyl oxygen can abstract a gamma-hydrogen, leading to alkene elimination. However, in short propargyl ether acids, inductive cleavage dominates, breaking the

    
     ether bond.
    

Visualization of Signaling Pathways (Graphviz)

The following diagram illustrates the fragmentation tree for a generic propargyl ether acid in Negative Mode (ESI-), highlighting the critical branching ratio between decarboxylation and ether cleavage.

FragmentationPathways cluster_legend Mechanism Key Precursor Precursor Ion [M-H]- (m/z 113) Decarbox Decarboxylation Product [M-H-CO2]- (m/z 69) Precursor->Decarbox Loss of CO2 (-44 Da) EtherCleave Ether Cleavage Product [M-H-C3H4]- (m/z 73) Precursor->EtherCleave Loss of C3H4 (-40 Da) Fragment1 Alkoxide Ion (m/z 41) Decarbox->Fragment1 Loss of C2H4 (Rearrangement) Fragment2 Acetate Ion (m/z 59) EtherCleave->Fragment2 Oxidation/Cleavage Key1 Blue: Precursor Key2 Red: Primary Fragment (High Intensity) Key3 Yellow: Secondary Fragment

Caption: Figure 1. ESI- Fragmentation tree of 2-(prop-2-yn-1-yloxy)acetic acid (MW 114). The primary pathway is decarboxylation (Red), characteristic of ether acids.

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol includes a self-validating Quality Control (QC) step.

Materials
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0) — Critical: Basic pH ensures deprotonation for ESI-.

  • Mobile Phase B: Acetonitrile.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the propargyl ether acid in 50:50 MeOH:Water to a concentration of 1 µg/mL.

    • QC Step: Spike with a deuterated internal standard (e.g.,

      
      -acetate) or a structural analog (e.g., phenoxyacetic acid) to validate ionization efficiency.
      
  • Source Parameters (ESI-):

    • Spray Voltage: -2.5 kV (Keep low to prevent in-source discharge).

    • Capillary Temp: 300°C.

    • Sheath Gas: 35 arb units.

  • MS/MS Acquisition (MRM Mode):

    • Set the precursor ion to

      
      .
      
    • Collision Energy Ramp: Perform a breakdown curve by ramping CE from 5 eV to 50 eV.

    • Target Transition 1 (Quantifier):

      
       (Loss of 44).
      
    • Target Transition 2 (Qualifier):

      
       (Cleavage of ether).
      
  • Data Validation:

    • Verify the ratio of Transition 1 to Transition 2. For propargyl ether acids, the decarboxylated ion is typically the base peak (100% intensity). If the ratio deviates >20%, investigate matrix interference.

Comparison with Structural Alternatives

Distinguishing propargyl ether acids from similar molecules is vital for specificity.

Alternative ClassStructural DifferenceDistinguishing MS Feature
Allyl Ether Acids Double bond (

) instead of Triple (

)
Mass Shift: Precursor is +2 Da higher than propargyl. Frag: Allylic cleavage is energetically similar but produces fragments +2 Da higher.
Saturated Ether Acids Alkyl chain (No unsaturation)Stability: Harder to fragment. Often requires higher CE. Lack of Neutral Loss: Does not lose

easily; primary loss is only

.
Propargyl Esters Ester linkage (

) instead of Ether
Hydrolysis: Esters are labile. In MS, they often cleave at the ester bond immediately, showing the alcohol or acid fragment ion as the base peak.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Source for ESI- ionization of carboxylic acids).[2]

  • ResearchGate. (2025). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids. Link

  • Thermo Fisher Scientific. (2024). Dissociation Techniques Technology Overview (CID vs HCD). Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Ethers & Acids). Link

Sources

Validation

A Senior Application Scientist's Guide to Validating Triazole Formation in Click Chemistry via IR Spectroscopy

For researchers, scientists, and drug development professionals engaged in the elegant and efficient world of click chemistry, the reliable validation of 1,2,3-triazole formation is paramount. The copper(I)-catalyzed azi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the elegant and efficient world of click chemistry, the reliable validation of 1,2,3-triazole formation is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a powerful method for covalently linking molecules.[1][2] This guide provides an in-depth, experience-driven comparison of using Infrared (IR) spectroscopy for reaction validation, contrasting it with other common analytical techniques and offering practical, field-tested protocols.

The Principle: A Tale of Disappearing and Appearing Peaks

At its core, IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule.[3] For the CuAAC reaction, this translates into a beautifully simple and direct method of monitoring reaction progress. The logic is straightforward: as the azide and alkyne starting materials are consumed, their characteristic vibrational peaks in the IR spectrum will decrease in intensity. Concurrently, the formation of the 1,2,3-triazole ring, while not always producing a distinct and strong new peak, is confirmed by the complete disappearance of the reactant peaks.[4][5]

The key spectral regions of interest are:

  • Azide (N₃) Stretch: A strong, sharp absorption band typically found in the 2090-2160 cm⁻¹ region.[6][7] This peak is often the most prominent and easily tracked indicator of the azide's consumption.

  • Terminal Alkyne (C≡C-H) Stretch: A sharp, strong band appearing around 3260-3330 cm⁻¹.[6][8]

  • Alkyne (C≡C) Stretch: A weaker absorption in the 2100-2260 cm⁻¹ range.[8][9] For symmetrical internal alkynes, this peak may be very weak or absent altogether.

The successful formation of the triazole is definitively indicated by the near or complete disappearance of these characteristic azide and alkyne absorptions.[10][11]

IR Spectroscopy in Context: A Comparative Analysis

While powerful, IR spectroscopy is not the only tool available for reaction validation. Understanding its strengths and weaknesses in comparison to other techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is crucial for making informed analytical choices.

Technique Principle Strengths Limitations Best For
Infrared (IR) Spectroscopy Probes vibrational frequencies of bonds.- Fast and simple data acquisition.- Real-time, in-situ reaction monitoring is possible.[12][13]- Clear, unambiguous disappearance of reactant peaks.[4]- Can be less sensitive for detecting low concentrations.- The triazole ring itself has weak or overlapping IR signals.[14]- Can be challenging for quantitative analysis without careful calibration.[15]- Rapid confirmation of reaction completion.- High-throughput screening.- Monitoring reaction kinetics.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei.- Provides detailed structural information.- Can identify the specific protons and carbons of the triazole ring.- Quantitative analysis is more straightforward.[18]- Longer data acquisition times.- Requires deuterated solvents.- Can be less suitable for real-time monitoring of fast reactions.- Definitive structural elucidation of the final product.- Purity assessment.- Investigating regioisomers.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- Extremely sensitive.- Confirms the molecular weight of the product.- Can be coupled with liquid chromatography (LC-MS) for complex mixtures.- Provides no direct structural information about bond connectivity.- Can be destructive to the sample.- May not be suitable for all compounds.- Confirming the presence of the desired product by its mass.- Detecting trace amounts of product.- Analyzing complex reaction mixtures.

In essence, IR spectroscopy excels at providing a quick and definitive "yes/no" answer to the question of whether the reaction has gone to completion.[5] For a more detailed structural picture, NMR remains the gold standard.

Visualizing the Process: From Reactants to Product

The transformation from azide and alkyne to the triazole product can be visualized through the following workflow.

G Workflow for IR Validation of Click Chemistry cluster_0 Sample Preparation cluster_1 IR Analysis cluster_2 Data Interpretation Reactants Azide & Alkyne Starting Materials Reaction_Mixture Reaction Mixture at t=0 Reactants->Reaction_Mixture Acquire_Initial_Spectrum Acquire IR Spectrum (t=0) Reaction_Mixture->Acquire_Initial_Spectrum Monitor_Reaction Monitor Reaction Over Time (in-situ) or at Endpoint Acquire_Initial_Spectrum->Monitor_Reaction Initiate Reaction Acquire_Final_Spectrum Acquire Final IR Spectrum Monitor_Reaction->Acquire_Final_Spectrum Analyze_Spectra Analyze Spectral Changes Acquire_Final_Spectrum->Analyze_Spectra Validate_Formation Validate Triazole Formation Analyze_Spectra->Validate_Formation Disappearance of Azide & Alkyne Peaks

Caption: A streamlined workflow for validating triazole formation using IR spectroscopy.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for monitoring a CuAAC reaction using Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a common and convenient sampling method.

Materials:

  • Azide-functionalized starting material

  • Alkyne-functionalized starting material

  • Copper(I) catalyst (e.g., CuBr, or generated in-situ from CuSO₄ and a reducing agent like sodium ascorbate)

  • Appropriate solvent (e.g., DMSO, t-BuOH/water)

  • FT-IR spectrometer with an ATR accessory

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Initial Spectrum (t=0):

    • Dissolve the azide and alkyne starting materials in the chosen solvent.

    • Place a small aliquot of this solution onto the ATR crystal to obtain a spectrum.

    • Clearly identify and label the characteristic peaks for the azide (~2100 cm⁻¹) and alkyne (~3300 cm⁻¹ and/or ~2150 cm⁻¹) stretches. This is your baseline.

  • Reaction Initiation:

    • To the remaining reaction mixture, add the copper catalyst to initiate the click reaction.

  • Reaction Monitoring:

    • Endpoint Analysis: After a predetermined reaction time, take an aliquot of the reaction mixture and acquire an IR spectrum.

    • In-situ Monitoring: For more detailed kinetic information, use a probe-based ATR-FTIR system immersed directly in the reaction vessel to continuously collect spectra over time.[12][13]

  • Data Analysis:

    • Compare the final spectrum (or the series of spectra from in-situ monitoring) to the initial spectrum.

    • Confirm the significant decrease or complete disappearance of the azide and alkyne peaks.

    • The absence of these peaks is a strong indicator of successful triazole formation.[4][10]

Interpreting the Data: A Visual Guide

The following diagram illustrates the expected spectral changes during a successful click reaction.

G Expected IR Spectral Changes in Click Chemistry xaxis Wavenumber (cm⁻¹) yaxis Absorbance origin origin origin->xaxis origin->yaxis azide_peak Azide (N₃) ~2100 cm⁻¹ alkyne_peak Alkyne (C≡C-H) ~3300 cm⁻¹ p1_start p1_start p1_peak p1_peak p1_start->p1_peak p1_end p1_end p1_peak->p1_end p2_start p2_start p1_end->p2_start p2_peak p2_peak p2_start->p2_peak p2_end p2_end p2_peak->p2_end p2_end->xaxis disappearance Disappearance of Reactant Peaks final_line final_line->p1_start

Caption: Idealized IR spectra before (red) and after (green) a successful click reaction.

Conclusion: A Pragmatic and Powerful Tool

For the validation of triazole formation in click chemistry, IR spectroscopy offers a rapid, reliable, and often non-destructive method. While it may not provide the granular structural detail of NMR, its ability to clearly show the consumption of starting materials makes it an invaluable tool for reaction monitoring, optimization, and high-throughput applications. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and efficiently verify the success of their click reactions, accelerating their progress in drug discovery and materials science.

References

  • Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC)
  • Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy. The Journal of Physical Chemistry A.
  • Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy | Request PDF.
  • Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their applic
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • Functionalization of Azide-Terminated Silicon Surfaces with Glycans Using Click Chemistry: XPS and FTIR Study.
  • CLICK REACTION ASSISTED SYNTHESIS OF HETEROCYCLIC LIQUID CRYSTALS AND ITS CHARACTERIZ
  • CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article. International Journal of Pharmaceutical Sciences and Research.
  • How can I prove the formation of a triazole ring in Click chemistry?.
  • ReactIR plots over time for the formation of triazole derivatives by....
  • Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in....
  • How do I check whether the click reaction work?.
  • Click Chemistry in Polymersome Technology. MDPI.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evalu
  • ReactIR In Situ Spectroscopy. Mettler Toledo.
  • a IR spectra indicate disappearances of terminal alkyne CH vibration around 3270 cm.
  • and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared. The Journal of Chemical Physics.
  • Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
  • Spectroscopy of the Alkynes. Chemistry LibreTexts.
  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed.
  • IR: alkynes. University of Calgary.
  • Quantitative Analysis by Infrared Spectroscopy: Methods and Procedures. Alfa Chemistry.
  • In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–M
  • NMR vs IR Spectroscopy: Determine Functional Groups.
  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. PMC.
  • In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society.
  • Difference Between UV, IR, and NMR Spectroscopy.
  • Vibrational spectroscopy of triazoles and tetrazole.
  • Highly sensitive fluorescence and SERS detection of azide through a simple click reaction of 8-chloroquinoline and phenylacetylene. PubMed.
  • In situ IR-spectroscopy as a tool for monitoring the radical hydrosilylation process on silicon nanocrystal surfaces. Nanoscale.
  • Green Methodologies for Copper(I)
  • Which one is better for an analytical technique, NMR or IR? Why?. Quora.
  • A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic.
  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments.
  • Loss of Azide Moiety in Click reaction?.
  • Click Reaction Protocol Kits for Imaging, Cytometry & HTS. baseclick.
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • Click Chemistry Protocols. BroadPharm.
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. ThermoFisher.
  • The versatility of “click” reactions: molecular recognition
  • Click Chemistry Protocols.
  • Click Chemistry Design and Protocols. Gene Link.
  • Can you make quantitative measurement with IR spectroscopy?. YouTube.
  • Introduction to click chemistry: a new method for the labeling and modific

Sources

Comparative

Optimizing the Tether: A Comparative Guide to PROTAC Linker Length Efficiency

Topic: Impact of Linker Length on PROTAC Degradation Efficiency Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals[1] Executive Summary In the rational design of Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Linker Length on PROTAC Degradation Efficiency Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals[1]

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is often mistakenly viewed as a passive connector. In reality, linker length is a thermodynamic lever that dictates the stability of the ternary complex (POI-PROTAC-E3), the degree of cooperativity (


), and the ultimate degradation potency (

).

This guide provides a technical comparison of short, intermediate, and long linkers, analyzing their impact on steric clashes, entropic penalties, and the "hook effect." It includes actionable protocols for validating linker efficacy via TR-FRET and cellular degradation assays.[2][3][4]

Part 1: Mechanistic Impact of Linker Length[5][6][7]

The efficiency of a PROTAC is not solely defined by the affinity of its warheads but by its ability to facilitate the formation of a productive ternary complex.[5] The linker length defines the spatial probability of this event.

The "Goldilocks Zone" of Ternary Complex Formation
  • Too Short (

    
    ):  The E3 ligase and Protein of Interest (POI) physically collide before the PROTAC can bind both simultaneously. This steric clash  prevents ternary complex formation, regardless of individual warhead affinity.
    
  • Optimal (

    
    ):  The linker allows the proteins to interface with positive cooperativity  (
    
    
    
    ). The protein-protein interactions (PPIs) stabilize the complex, effectively "locking" the ubiquitin transfer zone.
  • Too Long (

    
    ):  The linker incurs a high entropic penalty . The "floppy" nature of the chain makes the formation of the complex thermodynamically unfavorable (
    
    
    
    ). Furthermore, long linkers often fail to constrain the lysine residues of the POI within the reach of the E2 ubiquitin-conjugating enzyme.
Visualization: The Structural Impact of Linker Length

LinkerImpact cluster_0 Short Linker (Steric Clash) cluster_1 Optimal Linker (Cooperativity) cluster_2 Long Linker (Entropic Penalty) S_POI Target Protein S_E3 E3 Ligase S_POI->S_E3 Clash! S_Link Linker too short S_POI->S_Link S_Link->S_E3 O_POI Target Protein O_E3 E3 Ligase O_POI->O_E3 PPI Stabilization O_Link Perfect Fit O_POI->O_Link O_Link->O_E3 L_POI Target Protein L_E3 E3 Ligase L_POI->L_E3 Weak Interaction L_Link Excess Slack L_POI->L_Link L_Link->L_E3

Figure 1: Structural consequences of linker length. Short linkers cause steric repulsion; optimal linkers induce new protein-protein interactions (cooperativity); long linkers suffer from high entropy and weak association.

Part 2: Comparative Analysis of Linker Strategies

The following table compares the performance characteristics of PROTACs based on linker length. Data is synthesized from field consensus (e.g., BRD4 and BTK degrader studies).

FeatureShort Linkers (<8 atoms)Optimal Linkers (8–16 atoms)*Long Linkers (>20 atoms)
Cooperativity (

)
Negative (

)
High risk of steric clash.
Positive (

)
Induces de novo PPIs.
Neutral/Negative No PPI stabilization.
Degradation (

)
Low/None (unless geometry is perfect).High Stable complex allows multiple Ub transfers.Variable Can be high, but often slower kinetics.
Potency (

)
Poor (High nM/µM).Excellent (Low nM/pM) .Moderate.
Selectivity High Restricts binding to specific isoforms (e.g., MZ1).Moderate.Low "Pan-degrader" potential due to flexibility.
Permeability High Lower MW and TPSA.Good.Poor High MW hinders cell entry.
Hook Effect Risk Low (Low affinity).Moderate.High Independent binding favored.

*Note: "Optimal" atom count varies by target. For BRD4 (BET), ~12-16 atoms is often ideal; for others, it may differ.

Part 3: The "Hook Effect" and Linker Length

The "Hook Effect" describes the bell-shaped dose-response curve where degradation efficiency decreases at high PROTAC concentrations.[6][7]

  • Mechanism: At high concentrations, PROTAC molecules saturate the E3 ligase and the POI independently, forming binary complexes (POI-PROTAC and E3-PROTAC) rather than the necessary ternary complex.

  • Linker Impact:

    • Long Linkers: Exacerbate the hook effect. Because there is no cooperative binding to "glue" the ternary complex together, the system is driven purely by binary affinities.

    • Optimal Linkers: Mitigate the hook effect. Positive cooperativity stabilizes the ternary complex, maintaining degradation efficiency even at higher concentrations (widening the degradation window).

Part 4: Experimental Protocols (Self-Validating Systems)

To empirically determine the optimal linker length, you must move beyond simple Western Blots and validate the mechanism via biophysical assays.

Protocol A: Measuring Cooperativity via TR-FRET

This assay quantifies the stability of the ternary complex in vitro.

  • Goal: Determine the Cooperativity Factor (

    
    ).
    
  • System: Lanthanide donor (Tb) on E3 ligase; Fluorophore acceptor (e.g., FITC/AF488) on POI.

Workflow Diagram:

TRFRET_Workflow Step1 1. Label Proteins (Tb-Donor on E3, Acceptor on POI) Step2 2. Titrate PROTAC (Fixed Protein Conc: 10-50nM) Step1->Step2 Step3 3. Incubate (60 min @ RT, dark) Step2->Step3 Step4 4. Measure TR-FRET (Ex: 337nm, Em: 490/520nm) Step3->Step4 Step5 5. Calculate Alpha (α) (Compare Binary vs Ternary Kd) Step4->Step5

Figure 2: TR-FRET workflow for ternary complex evaluation.

Step-by-Step Methodology:

  • Reagents: Use recombinant E3 ligase (e.g., CRBN or VHL) and POI (e.g., BRD4).

  • Labeling: Tag E3 with Biotin (use Streptavidin-Tb) and POI with His-tag (use anti-His-AF488).

    • Why: Indirect labeling prevents interference with the binding site.

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

    • Critical: Pluronic F-127 prevents PROTAC aggregation and stickiness, which causes false positives.

  • Titration: Prepare a serial dilution of the PROTAC (e.g., 10 µM down to 0.1 nM).

  • Reaction: Mix Proteins (final conc ~50 nM each) with PROTAC. Incubate 60 mins.

  • Readout: Measure HTRF ratio (665 nm / 620 nm).

  • Analysis: Plot the bell-shaped curve. A higher amplitude indicates greater ternary complex stability.[3]

    • Calculation: Compare the

      
       of the PROTAC to the POI alone (Binary) vs. in the presence of E3 (Ternary).
      
    • 
      .
      
Protocol B: Cellular Degradation (HiBiT / Western Blot)
  • Goal: Determine

    
     (potency) and 
    
    
    
    (efficacy).
  • Method:

    • Treat cells with PROTAC (serial dilution) for 4, 8, and 24 hours.

    • Lysis: Use RIPA buffer with protease inhibitors.

    • Normalization: Normalize to a housekeeping protein (e.g., GAPDH or Vinculin) that is not affected by the E3 ligase used.

    • Curve Fitting: Use a 4-parameter logistic fit.

    • Note on Hook Effect: If the curve goes back up at high concentrations, do not exclude these points; they confirm the mechanism is PROTAC-driven.

Part 5: Case Study – The Evolution of BET Degraders

The development of BRD4 degraders illustrates the linker length principle perfectly.

  • dBET1 (First Gen): Used a generic butyl linker.

    • Result: Successful degradation, but moderate potency (

      
       nM).
      
  • MZ1 (Optimized): Designed by the Ciulli lab. Used a PEG-based linker of specific length.[1][3][8][7][9][10]

    • Insight: The crystal structure revealed that the linker folded to allow a specific interaction between VHL and BRD4(BD2).[11]

    • Result: The specific length created isoform selectivity . MZ1 degrades BRD4(BD2) faster than BD1 because the linker length "strained" the BD1 complex but fit the BD2 complex perfectly.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[12] Nature Chemical Biology. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link]

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences. [Link]

Sources

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